4-Oxo-5-(pyridin-2-yl)pentanoic acid
Description
4-Oxo-5-(pyridin-2-yl)pentanoic acid is a heterocyclic carboxylic acid derivative featuring a pyridine ring at the fifth carbon of a pentanoic acid backbone, with a ketone group at the fourth position. This structural motif is critical for its biological interactions, particularly in antimicrobial and enzyme inhibition applications.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-oxo-5-pyridin-2-ylpentanoic acid |
InChI |
InChI=1S/C10H11NO3/c12-9(4-5-10(13)14)7-8-3-1-2-6-11-8/h1-3,6H,4-5,7H2,(H,13,14) |
InChI Key |
XPQLEHBHHISJCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)CCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs of 4-oxo-pentanoic acid derivatives, highlighting substituent variations and their impacts:
Key Observations :
- Pyridine Position: Pyridin-2-yl vs. pyridin-4-yl substitutions influence electronic properties and binding interactions.
- Substituent Effects: Bulky groups (e.g., tetrafluorophenoxy in IDN-6556) enhance metabolic stability and tissue targeting , whereas glycosylation (e.g., in ) increases hydrophilicity and natural product compatibility.
Physicochemical Properties
- Thermal Stability : Derivatives with aromatic substituents (e.g., pyridin-4-ylmethylidene in 5b) exhibit higher melting points (>200°C), correlating with extended conjugation and crystallinity .
- Synthetic Accessibility: Knoevenagel condensation (used in ) and solid-phase peptide synthesis (used in ) are common methods, with yields varying from 32.5% (5a) to >95% purity (IDN-6556) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
